Superior Progression-Free Survival and Overall Survival vs. Capmatinib in Previously Treated METex14 NSCLC Patients
In a matching-adjusted indirect comparison (MAIC) using patient-level data from the VISION trial and aggregate data from the GEOMETRY mono-1 trial, tepotinib demonstrated significantly prolonged progression-free survival (PFS) and overall survival (OS) compared to capmatinib in previously treated patients with advanced NSCLC harboring METex14 skipping mutations [1].
| Evidence Dimension | Progression-Free Survival (PFS) |
|---|---|
| Target Compound Data | Tepotinib (VISION trial) |
| Comparator Or Baseline | Capmatinib (GEOMETRY mono-1 trial) |
| Quantified Difference | Hazard Ratio (HR) 0.54; 95% Confidence Interval (CI) 0.36–0.83 |
| Conditions | MAIC analysis in previously treated METex14 skipping NSCLC patients |
Why This Matters
This data indicates a 46% reduction in the risk of disease progression or death with tepotinib compared to capmatinib in this patient subset, a critical differentiator for clinical decision-making and formulary inclusion.
- [1] Paik PK, Veillon R, Griesinger F, Reinmuth N, Clark A, Stroh C, et al. Matching-Adjusted Indirect Comparison (MAIC) of Tepotinib with Other MET Inhibitors for the Treatment of Advanced NSCLC with MET Exon 14 Skipping Mutations. Advances in Therapy. 2022 Jul;39(7):3159-3179. View Source
